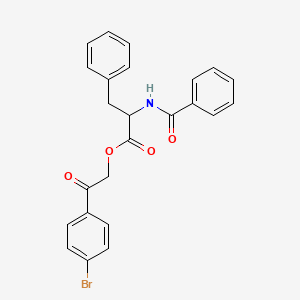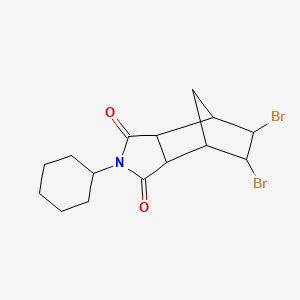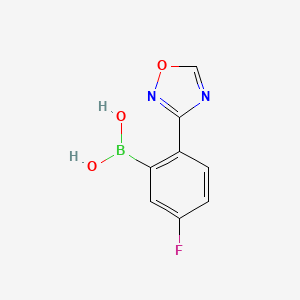![molecular formula C23H20N2O4 B12458318 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol](/img/structure/B12458318.png)
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its stability and versatility in chemical reactions. The presence of hydroxyl and methoxy groups further enhances its reactivity and potential for forming diverse derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol typically involves multi-step organic reactions. One common approach is the condensation of 5,6-dimethyl-1,3-benzoxazole with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole ketones, while reduction can produce benzoxazole amines.
Aplicaciones Científicas De Investigación
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol involves its interaction with specific molecular targets. The compound’s hydroxyl and methoxy groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. For instance, its potential anti-inflammatory activity may involve inhibition of key enzymes in the inflammatory pathway.
Propiedades
Fórmula molecular |
C23H20N2O4 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C23H20N2O4/c1-13-9-18-21(10-14(13)2)29-23(25-18)17-11-16(7-8-19(17)26)24-12-15-5-4-6-20(28-3)22(15)27/h4-12,26-27H,1-3H3 |
Clave InChI |
XZUCVCCQSRPRBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC=C4)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-[({1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B12458269.png)
![5-(2,4-dichlorophenyl)-3-[(diphenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12458273.png)
![N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12458281.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458295.png)
methanol](/img/structure/B12458300.png)




![2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12458334.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458349.png)
